2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione
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Overview
Description
2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and an indene-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then subjected to cyclization and thionation reactions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy group and piperidinyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile
- (4-Methoxyphenyl)(piperidin-1-yl)methanethione
Uniqueness
What sets 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione apart from similar compounds is its unique indene-thione core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53339-94-9 |
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Molecular Formula |
C21H21NOS |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-piperidin-1-ylindene-1-thione |
InChI |
InChI=1S/C21H21NOS/c1-23-16-11-9-15(10-12-16)19-20(22-13-5-2-6-14-22)17-7-3-4-8-18(17)21(19)24/h3-4,7-12H,2,5-6,13-14H2,1H3 |
InChI Key |
IFHXWAFAXVPDIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=S)N4CCCCC4 |
Origin of Product |
United States |
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